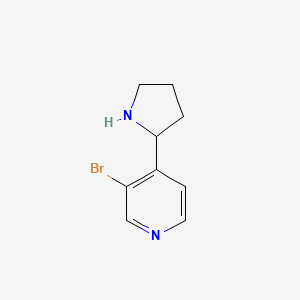

3-Bromo-4-(2-pyrrolidinyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-(2-pyrrolidinyl)pyridine is a heterocyclic organic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-pyrrolidinyl)pyridine typically involves the bromination of 4-(2-pyrrolidinyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-(2-pyrrolidinyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-4-(2-pyrrolidinyl)pyridine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. It has shown potential in targeting neurological and psychiatric disorders due to its ability to modulate receptor activity and inhibit enzymes. For instance, studies have indicated its role as a scaffold for developing proteasome inhibitors, which are crucial in treating diseases like visceral leishmaniasis .

Case Study: Proteasome Inhibitors

A scaffold-hopping strategy involving this compound led to the identification of new compounds with enhanced efficacy against Leishmania donovani. These compounds exhibited significant activity in preclinical models, highlighting the compound's utility in drug discovery .

Organic Synthesis

Intermediate in Heterocyclic Compounds

The compound serves as an intermediate for synthesizing various heterocyclic compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility is essential for creating complex organic molecules used in various applications.

| Reaction Type | Description |

|---|---|

| Bromination | Introduction of bromine using N-bromosuccinimide or bromine under catalytic conditions. |

| Nucleophilic Substitution | Reaction with pyrrolidine under basic conditions to form pyrrolidinyl derivatives. |

Material Science

Advanced Materials Development

this compound is also explored in material science for developing organic semiconductors and conductive polymers. Its unique structural features contribute to the electronic properties of these materials, making them suitable for applications in electronics and optoelectronics.

Biological Studies

Enzyme Inhibition and Receptor Modulation

In biological research, this compound is investigated for its potential as an enzyme inhibitor and receptor modulator. The presence of the pyrrolidinyl group enhances binding affinity towards specific targets, making it a candidate for studying various biological processes.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-(2-pyrrolidinyl)pyridine in biological systems involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-2-(pyrrolidin-1-yl)pyridine

- 4-Bromo-3-(pyrrolidin-1-yl)pyridine

- 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Uniqueness

3-Bromo-4-(2-pyrrolidinyl)pyridine is unique due to the specific positioning of the bromine and pyrrolidine substituents on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers.

Actividad Biológica

3-Bromo-4-(2-pyrrolidinyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula: C9H11BrN2

- CAS Number: 1270362-48-5

The compound features a pyridine ring substituted with a bromine atom and a pyrrolidine moiety, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Receptors: The compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders. Its binding affinity is influenced by the presence of the pyrrolidine group, which may enhance receptor interactions .

- Enzymes: It may modulate enzyme activity through competitive inhibition or allosteric modulation, although specific targets require further investigation .

Biological Activity and Therapeutic Applications

1. Neurological Disorders:

Research indicates that this compound exhibits potential neuroprotective effects. Studies have shown its efficacy in models of Alzheimer's disease and schizophrenia, where it may help in restoring cholinergic function .

2. Antimicrobial Activity:

The compound has demonstrated antimicrobial properties against various pathogens. For instance, it has been evaluated against strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

3. Antitumor Activity:

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. In vitro assays revealed cytotoxic effects against several cancer cell lines, indicating potential for further development as an anticancer agent .

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-bromo-4-pyrrolidin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPGNPBOZYYNOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.